(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid

Description

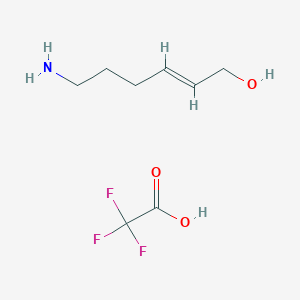

(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid is a salt comprising two distinct components:

- (E)-6-Aminohex-2-en-1-ol: An amino alcohol with a trans-configured double bond (E stereochemistry) at the 2-position and a hydroxyl group at the 1-position.

- 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (pKa ~0.23) widely used in organic synthesis for its volatility, solubility-enhancing properties, and ability to form stable salts with amines .

This compound likely arises from protonation of the amino group in (E)-6-Aminohex-2-en-1-ol by TFA, forming an ammonium trifluoroacetate salt. Such salts are common in pharmaceutical intermediates due to improved crystallinity and ease of purification .

Properties

IUPAC Name |

(E)-6-aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2HF3O2/c7-5-3-1-2-4-6-8;3-2(4,5)1(6)7/h2,4,8H,1,3,5-7H2;(H,6,7)/b4-2+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZJOBQRMUEEIE-VEELZWTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=CCO)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=C/CO)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid typically involves the reaction of 6-aminohex-2-en-1-ol with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and reaction monitoring can help in maintaining consistent product quality. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond in the hex-2-en-1-ol moiety can be reduced to form saturated alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of (E)-6-aminohex-2-en-1-ol can serve as potential anticancer agents. For instance, modifications involving trifluoroacetic acid have been shown to enhance the bioactivity of certain compounds by affecting their solubility and stability in biological systems. A study demonstrated that trifluoroacetylated amino acids could improve the efficacy of proteasome inhibitors used in cancer therapy .

Peptide Synthesis

The compound is utilized in the synthesis of various peptides due to its amino group, which facilitates coupling reactions. The incorporation of (E)-6-aminohex-2-en-1-ol into peptide chains can lead to the development of novel peptide-based drugs with enhanced properties. For example, it has been used in synthesizing analogs of lysine that exhibit reduced basicity, which can be beneficial in specific therapeutic contexts .

Organic Synthesis

Building Block for Complex Molecules

(E)-6-Aminohex-2-en-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through straightforward chemical reactions. For instance, its use in asymmetric synthesis has been documented, where it acts as a precursor for more complex molecules with potential pharmaceutical applications .

Catalytic Reactions

The compound's derivatives have been explored in catalytic reactions, particularly in the oxidation of alcohols and epoxidation processes. The presence of the amino group enhances the reactivity of the compound, making it suitable for catalyzing reactions that require specific stereochemical outcomes .

Biochemical Applications

Enzyme Inhibition Studies

Research involving (E)-6-aminohex-2-en-1-ol has highlighted its role in enzyme inhibition studies. The compound's ability to interact with various enzymes makes it a candidate for developing inhibitors that could be used to modulate enzymatic activity in metabolic pathways .

Bioactive Compound Encapsulation

The encapsulation of bioactive compounds using (E)-6-aminohex-2-en-1-ol derivatives has been explored for food and agricultural applications. The compound's properties allow it to form stable complexes with bioactive molecules, enhancing their stability and bioavailability during digestion .

Case Studies

Mechanism of Action

The mechanism of action of (E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetic acid moiety can participate in acid-base interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Functional Advantages Over Non-Fluorinated Analogs

Enhanced Solubility : TFA’s electron-withdrawing trifluoromethyl group improves solubility in polar solvents, critical for handling hydrophobic amines .

Ease of Removal: TFA’s volatility (BP 72°C) allows easy evaporation during purification, unlike non-volatile acids (e.g., sulfuric acid) .

Stability : Trifluoroacetate salts resist hydrolysis under acidic conditions, making them stable intermediates in multi-step syntheses .

Biological Activity

(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid is a compound that combines an amino alcohol and a trifluoroacetic acid moiety, which endows it with unique biological properties. This article reviews its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure

The compound features an amino group attached to a hexene chain, along with a trifluoroacetic acid group. This structure allows for diverse chemical reactivity.

Synthesis Methods

The synthesis typically involves the reaction of 6-aminohex-2-en-1-ol with trifluoroacetic acid using solvents like dichloromethane or dimethylformamide at room temperature. Purification is achieved through recrystallization or chromatography.

The unique structure of this compound enables it to interact with various biological molecules. The amino group can form hydrogen bonds, while the trifluoroacetic acid moiety participates in acid-base interactions. These interactions can modulate enzyme activity and protein functions, leading to significant biological effects.

Anticancer Potential

Research has indicated that compounds similar to (E)-6-Aminohex-2-en-1-ol can exhibit anticancer properties. For instance, studies have shown that related amino alcohols can induce apoptosis in cancer cell lines by affecting cell growth and migration processes . The potential for this compound to influence these pathways warrants further investigation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on human colorectal cancer cells (HCT116). The results demonstrated that certain structural analogs could significantly inhibit cell proliferation and induce apoptosis in a concentration-dependent manner. This suggests that this compound could have similar effects due to its structural characteristics .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of amino alcohols with specific enzymes. It was found that these compounds can act as inhibitors or activators depending on their structure and functional groups. This highlights the potential of this compound in enzyme modulation studies .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (E)-6-Aminohex-2-en-1-ol;TFA | Amino Alcohol + TFA | Potential anticancer effects |

| 6-Aminohexanoic Acid | Amino Acid | Limited anticancer activity |

| Hex-2-en-1-ol | Alcohol | No significant biological activity |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid, and how does the trifluoroacetic acid (TFA) component influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step protocols, including protection/deprotection strategies for the amino group and stereoselective formation of the (E)-alkene. TFA enhances electrophilicity in intermediates, facilitating coupling reactions (e.g., amide bond formation) by protonating basic sites and stabilizing transition states. Reaction yields depend on stoichiometric ratios of TFA and controlled pH conditions during workup .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify stereochemistry and purity. For TFA quantification, ion chromatography or ¹⁹F NMR is recommended. HPLC with UV detection (λ = 210–260 nm) monitors reaction progress, using C18 columns and TFA-containing mobile phases to improve peak resolution .

Q. How does TFA affect the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : TFA increases solubility in polar solvents (e.g., water, methanol) via hydrogen bonding and ionic interactions. However, prolonged exposure to aqueous TFA (>0.1% v/v) may hydrolyze the aminohexenol moiety. Stability studies recommend storing the compound in anhydrous acetonitrile or DMF at -20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis of the (E)-alkene configuration?

- Methodological Answer : Racemization is mitigated by using low temperatures (0–4°C) and non-polar solvents (e.g., dichloromethane). Catalytic TFA (1–2 equiv.) with slow reagent addition reduces side reactions. Computational modeling (DFT) predicts transition-state energies to guide solvent and catalyst selection. Post-synthesis chiral HPLC validates enantiomeric excess (>98%) .

Q. What mechanistic role does TFA play in facilitating nucleophilic substitutions involving the aminohexenol moiety?

- Methodological Answer : TFA protonates the amino group, converting it into a better leaving group and activating adjacent electrophilic sites (e.g., the α-carbon of the enol). Kinetic studies using ¹⁹F NMR show TFA stabilizes carbocation intermediates, accelerating SN1-type reactions. Competing pathways (e.g., elimination) are suppressed by optimizing TFA concentration .

Q. How can the biological activity of this compound be systematically evaluated against enzyme targets?

- Methodological Answer : Design enzyme inhibition assays (e.g., fluorescence polarization or SPR) with purified targets (e.g., proteases or kinases). TFA counterions may influence binding affinity; control experiments with TFA-free analogs are critical. Molecular docking studies using the compound’s X-ray/NMR-derived structure predict binding modes, validated by mutagenesis .

Q. What environmental considerations arise from TFA’s persistence in waste streams, and how can its impact be mitigated?

- Methodological Answer : TFA’s high Henry’s Law constant (0.23 M·atm⁻¹ at 25°C) promotes atmospheric release, necessitating scrubbers for lab waste. Biodegradation studies using activated sludge show <5% degradation over 28 days; advanced oxidation processes (e.g., UV/H2O2) are recommended for effluent treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.